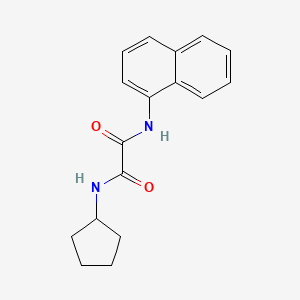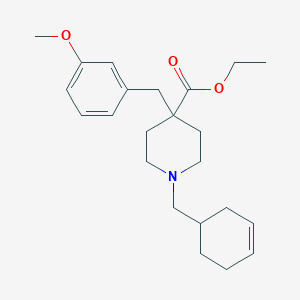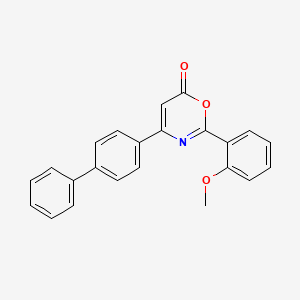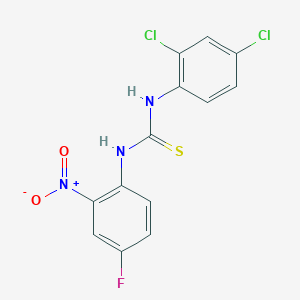
N-cyclopentyl-N'-1-naphthylethanediamide
Overview
Description
N-cyclopentyl-N'-1-naphthylethanediamide, commonly known as CPNE, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. CPNE is a member of the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been studied for their potential therapeutic effects on various diseases, including pain, inflammation, and anxiety.
Mechanism of Action
CPNE works by inhibiting the activity of N-cyclopentyl-N'-1-naphthylethanediamide, an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring molecules in the body that play a role in pain perception, inflammation, and mood regulation. By inhibiting N-cyclopentyl-N'-1-naphthylethanediamide, CPNE increases the levels of endocannabinoids in the body, leading to reduced pain and inflammation.
Biochemical and Physiological Effects
CPNE has been shown to have a number of biochemical and physiological effects. In addition to its role in pain management and inflammation, CPNE has been shown to have anxiolytic effects, which may make it a potential treatment for anxiety disorders. Additionally, CPNE has been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of CPNE is its specificity for N-cyclopentyl-N'-1-naphthylethanediamide, which makes it a useful tool for studying the endocannabinoid system. Additionally, CPNE has been shown to be effective in animal models of pain and inflammation, which makes it a promising candidate for further research. However, one limitation of CPNE is its relatively low potency compared to other N-cyclopentyl-N'-1-naphthylethanediamide inhibitors, which may limit its usefulness in certain experiments.
Future Directions
There are a number of potential future directions for research on CPNE. One area of research could be the development of more potent N-cyclopentyl-N'-1-naphthylethanediamide inhibitors based on the structure of CPNE. Additionally, further studies could be conducted to explore the potential therapeutic effects of CPNE on other diseases, such as anxiety disorders and neurodegenerative diseases. Finally, studies could be conducted to investigate the long-term safety and efficacy of CPNE in humans.
Scientific Research Applications
CPNE has been extensively studied for its potential therapeutic effects on various diseases. One of the major areas of research has been its role in pain management. Studies have shown that CPNE can effectively reduce pain in animal models of neuropathic pain and inflammatory pain. Additionally, CPNE has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-cyclopentyl-N'-naphthalen-1-yloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16(18-13-8-2-3-9-13)17(21)19-15-11-5-7-12-6-1-4-10-14(12)15/h1,4-7,10-11,13H,2-3,8-9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNAIVAKDJGGKLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-naphthalen-1-yloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-bromo-4-ethoxybenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4775582.png)

![8-[2-(4-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4775612.png)
![N-(2-{[2-(dimethylamino)ethyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B4775627.png)
![N-(1-isopropyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4775648.png)

![methyl 5-(aminocarbonyl)-2-[(3-chloropropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4775665.png)
![4-({4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinyl}sulfonyl)-2,1,3-benzothiadiazole](/img/structure/B4775667.png)
![1-methyl-3-({4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4775680.png)
![7-(4-fluorophenyl)-1-(2-furylmethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4775682.png)
![5-(2-isopropoxybenzylidene)-2-[4-(1-naphthyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4775690.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4775692.png)
